molecular formula C23H25N3O5 B2459744 8-(2-Phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021032-33-6

8-(2-Phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2459744
CAS RN: 1021032-33-6
M. Wt: 423.469
InChI Key: SSHNQMUZCZFMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-Phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is a spirocyclic lactam that has been shown to exhibit promising biological activity, making it an attractive candidate for drug development.

Mechanism of Action

The exact mechanism of action of 8-(2-Phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is not yet fully understood. However, it is believed to work by inhibiting the growth of bacterial and fungal cells by disrupting the synthesis of their cell walls. Additionally, it has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
The compound has been shown to exhibit significant antibacterial and antifungal activity in vitro. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to exhibit low toxicity in animal models, making it a potential candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-(2-Phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione in lab experiments is its significant biological activity. This makes it an attractive candidate for the development of new drugs. However, one of the limitations of using the compound is its relatively complex synthesis method, which may limit its availability for use in lab experiments.

Future Directions

There are several potential future directions for research on 8-(2-Phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. One potential direction is the further development of the compound for use as a new antibiotic or antifungal drug. Additionally, the compound may be further developed for use as an anticancer drug. Further research is also needed to fully understand the mechanism of action of the compound and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of 8-(2-Phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves the condensation of phenoxyacetic acid with 2-(2-phenoxyethyl)hydrazinecarboxamide under acidic conditions. The resulting product is then cyclized to form the spirocyclic lactam.

Scientific Research Applications

The compound has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. Additionally, the compound has been shown to exhibit antitumor activity, making it a potential candidate for the development of new anticancer drugs.

properties

IUPAC Name

8-(2-phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c27-20(17-31-19-9-5-2-6-10-19)25-13-11-23(12-14-25)21(28)26(22(29)24-23)15-16-30-18-7-3-1-4-8-18/h1-10H,11-17H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHNQMUZCZFMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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